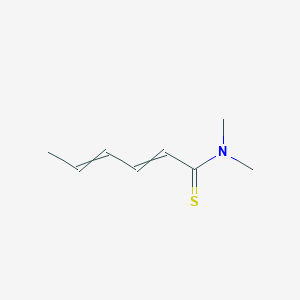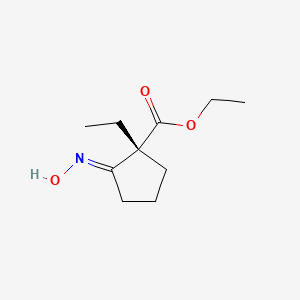
ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring, an ethyl group, and a hydroxyimino group
Preparation Methods
The synthesis of ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethyl nitrite in the presence of a base to form the hydroxyimino intermediate. This intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine.
Scientific Research Applications
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate can be compared with other similar compounds, such as ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclohexane-1-carboxylate and ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopropane-1-carboxylate These compounds share similar structural features but differ in the size and shape of the cycloalkane ring
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-10(9(12)14-4-2)7-5-6-8(10)11-13/h13H,3-7H2,1-2H3/b11-8+/t10-/m1/s1 |
InChI Key |
FKGVEHDQJXLHLC-MXBGMFSPSA-N |
Isomeric SMILES |
CC[C@]\1(CCC/C1=N\O)C(=O)OCC |
Canonical SMILES |
CCC1(CCCC1=NO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


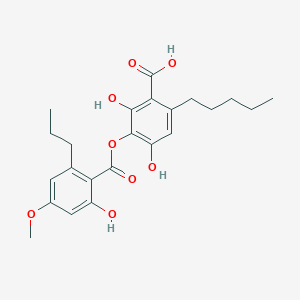

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
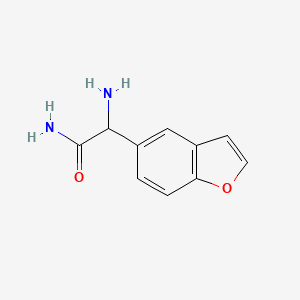
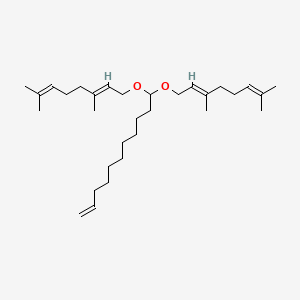
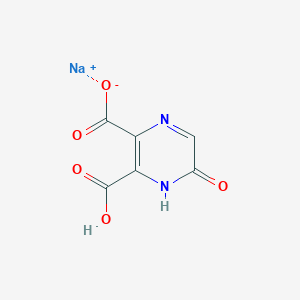
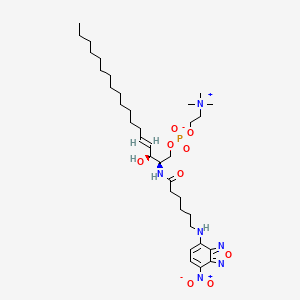


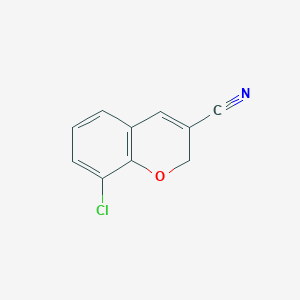
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
